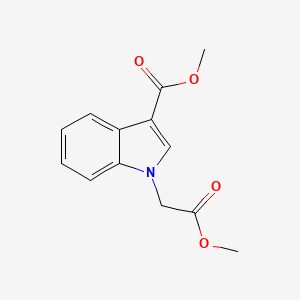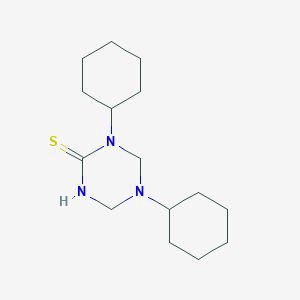![molecular formula C10H9N3O2S B5880641 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone, also known as PDTC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PDTC is a member of the thione family of compounds and is structurally similar to other thiones such as dithiocarbamates and thioamides. PDTC has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
作用机制
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone exerts its effects through a variety of mechanisms. One mechanism is its ability to chelate metals such as zinc and copper. This chelation can lead to the inhibition of enzymes that require these metals for their activity. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone also inhibits the activation of NF-κB, as mentioned previously. In addition, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can modulate the activity of other transcription factors such as activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have neuroprotective effects. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has also been investigated for its potential in the treatment of diabetes. Studies have shown that 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can improve insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
One advantage of using 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its low toxicity. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to be relatively non-toxic to cells and animals at concentrations used in research. Another advantage is its stability. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone is stable under a variety of conditions and can be stored for long periods of time. One limitation of using 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone is its potential to chelate metals. This can lead to the inhibition of enzymes that require these metals for their activity, which may confound experimental results.
未来方向
There are many potential future directions for research on 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's neuroprotective properties make it a promising candidate for further study in this area. Another area of interest is its potential in the treatment of diabetes. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's ability to improve insulin sensitivity and glucose uptake make it a potential therapeutic agent for the treatment of this disease. Finally, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone's anticancer properties make it a promising candidate for further study in the development of new cancer therapies.
合成方法
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can be synthesized using a variety of methods. One common method involves the reaction of 3-pyridinethiol with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetone to yield 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone.
科学研究应用
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been extensively studied for its potential therapeutic applications. One area of research is its anti-inflammatory properties. 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. In addition, 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been investigated for its anticancer properties. Studies have shown that 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7(14)6-16-10-13-12-9(15-10)8-3-2-4-11-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCGPXMMPUXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)


